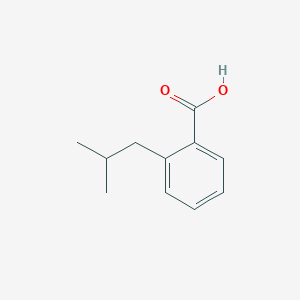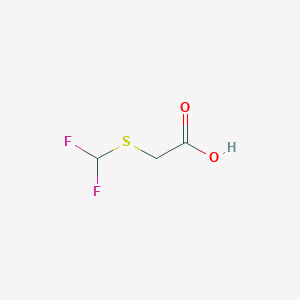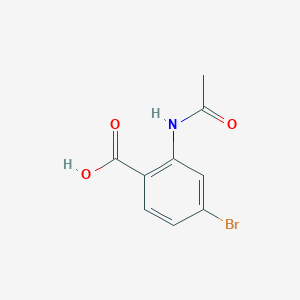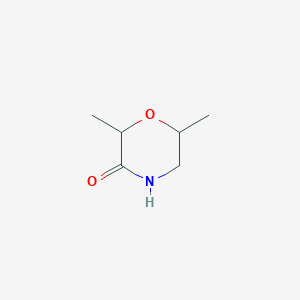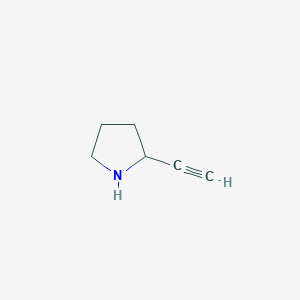
2-乙炔基吡咯烷
描述
2-Ethynylpyrrolidine is a chemical compound with the molecular formula C6H9N . It contains a total of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 2-Ethynylpyrrolidine consists of 16 bonds, including 7 non-Hydrogen bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine . It contains a total of 16 atoms; 9 Hydrogen atoms, 6 Carbon atoms, and 1 Nitrogen atom .科学研究应用
2-乙炔基吡咯烷:科学研究应用的全面分析
2-乙炔基吡咯烷是一种用途广泛的有机化合物,在科学研究中具有多种潜在应用。以下是一些基于现有信息的独特应用:
新型磷化物阴离子的合成
2-乙炔基吡咯烷已用于与阴离子七磷化物簇的反应,以生成新型磷化物阴离子,例如4-(2'-吡啶基)-1,2,3-三磷化物阴离子。 该反应证明了该化合物在合成具有潜在材料科学和催化应用的新化学实体方面的效用 .
聚合
该化合物已被用于合成各种聚合物,包括通过原位非催化聚合合成聚(2-乙炔基-N-碘吡啶鎓碘化物)。 这些聚合物在电子、涂料以及作为具有独特电气或光学性能的功能材料方面具有潜在的应用 .
生物医学研究
虽然与2-乙炔基吡咯烷没有直接关系,但类似的化合物如卟啉在生物医学领域已经得到了广泛的研究,例如作为MRI造影剂、癌症治疗的光动力疗法和生物成像 。鉴于其结构的多功能性,2-乙炔基吡咯烷有可能被探索用于类似的生物医学应用。
有机合成
已经合成了2-乙炔基吡咯烷衍生物并对其进行了各种有机反应研究,表明该化合物在有机化学中作为构建模块的作用。 这些衍生物可能具有从制药到农用化学品的各种应用 .
需要进一步研究: 当前信息只是对2-乙炔基吡咯烷潜在应用的初步了解。 然而,通过 Google Scholar 等科学文献和数据库进行更详尽的搜索可能会揭示跨越不同研究领域的更多独特应用 .
属性
IUPAC Name |
2-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJQTYBSNLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561062 | |
| Record name | 2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853304-19-5 | |
| Record name | 2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-ethynylpyrrolidine in the synthesis of antofine and cryptopleurine?
A1: 2-Ethynylpyrrolidine serves as a crucial starting material in the total synthesis of antofine. The synthesis utilizes optically pure α-amino acids and involves only seven steps from known 2-ethynylpyrrolidine or 2-ethynylpiperidine derivatives. [] This approach is notable for being free of protecting groups, simplifying the synthesis process.
Q2: What are the key chemical transformations involving 2-ethynylpyrrolidine in this synthesis?
A2: Two key steps involving 2-ethynylpyrrolidine are:
- Alkyne Hydration: This step converts the alkyne group in 2-ethynylpyrrolidine to a ketone, forming a β-aminoketone intermediate. Careful pH control and selection of a suitable metal additive are crucial to minimize racemization during this step. []
- [5+5]-Cycloaddition: A chromium carbene complex facilitates a net [5+5]-cycloaddition, building the core structure of the target molecule using the modified 2-ethynylpyrrolidine derivative. []
Q3: What challenges were encountered during the synthesis involving 2-ethynylpyrrolidine and how were they addressed?
A3: A significant challenge was racemization of the β-aminoketone intermediate during alkyne hydration. This issue was mitigated by carefully controlling the pH of the reaction and selecting an appropriate metal additive. [] This careful optimization highlights the importance of understanding the reactivity of 2-ethynylpyrrolidine derivatives in achieving high stereoselectivity in the synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



